molecular formula C16H20FNO2 B3160838 (Z)-1-(2,6-dimethylmorpholino)-3-(4-fluorophenyl)-2-buten-1-one CAS No. 866152-86-5

(Z)-1-(2,6-dimethylmorpholino)-3-(4-fluorophenyl)-2-buten-1-one

Cat. No. B3160838
CAS RN: 866152-86-5
M. Wt: 277.33 g/mol
InChI Key: XJAOKDGVTOGMKN-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-1-(2,6-dimethylmorpholino)-3-(4-fluorophenyl)-2-buten-1-one, also known as DMF-DABCO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (Z)-1-(2,6-dimethylmorpholino)-3-(4-fluorophenyl)-2-buten-1-one is not fully understood, but it is believed to act as a Lewis base catalyst. It has been shown to activate carbonyl compounds and facilitate the formation of C-C bonds. (Z)-1-(2,6-dimethylmorpholino)-3-(4-fluorophenyl)-2-buten-1-one has also been shown to exhibit high catalytic activity in the synthesis of chiral compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (Z)-1-(2,6-dimethylmorpholino)-3-(4-fluorophenyl)-2-buten-1-one. However, studies have shown that it is relatively non-toxic and has low cytotoxicity. It has also been shown to exhibit good stability under various conditions, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of (Z)-1-(2,6-dimethylmorpholino)-3-(4-fluorophenyl)-2-buten-1-one is its high catalytic activity, which makes it a valuable tool in organic synthesis. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of (Z)-1-(2,6-dimethylmorpholino)-3-(4-fluorophenyl)-2-buten-1-one is its sensitivity to air and moisture, which can affect its stability and catalytic activity.

Future Directions

There are several future directions for the research and development of (Z)-1-(2,6-dimethylmorpholino)-3-(4-fluorophenyl)-2-buten-1-one. One potential area of research is the synthesis of new chiral compounds using (Z)-1-(2,6-dimethylmorpholino)-3-(4-fluorophenyl)-2-buten-1-one as a catalyst. Another area of research is the development of new biologically active compounds using (Z)-1-(2,6-dimethylmorpholino)-3-(4-fluorophenyl)-2-buten-1-one as a starting material. Additionally, the optimization of the synthesis method and the improvement of the catalytic activity of (Z)-1-(2,6-dimethylmorpholino)-3-(4-fluorophenyl)-2-buten-1-one are also promising areas of research.
Conclusion:
In conclusion, (Z)-1-(2,6-dimethylmorpholino)-3-(4-fluorophenyl)-2-buten-1-one is a valuable compound that has shown great potential in various fields such as organic synthesis, catalysis, and medicinal chemistry. Its high catalytic activity, relative non-toxicity, and stability make it a promising candidate for further research and development. The future directions for research on (Z)-1-(2,6-dimethylmorpholino)-3-(4-fluorophenyl)-2-buten-1-one are numerous, and it is expected to continue to be a valuable tool in the scientific community.

Scientific Research Applications

(Z)-1-(2,6-dimethylmorpholino)-3-(4-fluorophenyl)-2-buten-1-one has been extensively studied for its potential applications in various fields such as organic synthesis, catalysis, and medicinal chemistry. It has been used as a catalyst in the synthesis of various organic compounds, including heterocyclic compounds, chiral compounds, and natural products. (Z)-1-(2,6-dimethylmorpholino)-3-(4-fluorophenyl)-2-buten-1-one has also been used in the synthesis of biologically active compounds such as antitumor agents, antibacterial agents, and antiviral agents.

properties

IUPAC Name

(Z)-1-(2,6-dimethylmorpholin-4-yl)-3-(4-fluorophenyl)but-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO2/c1-11(14-4-6-15(17)7-5-14)8-16(19)18-9-12(2)20-13(3)10-18/h4-8,12-13H,9-10H2,1-3H3/b11-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJAOKDGVTOGMKN-FLIBITNWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C=C(C)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CN(CC(O1)C)C(=O)/C=C(/C)\C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-1-(2,6-dimethylmorpholino)-3-(4-fluorophenyl)-2-buten-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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